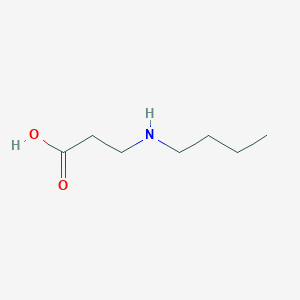

3-(Butylamino)propanoic acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

77390-89-7 |

|---|---|

分子式 |

C7H15NO2 |

分子量 |

145.2 g/mol |

IUPAC 名称 |

3-(butylamino)propanoic acid |

InChI |

InChI=1S/C7H15NO2/c1-2-3-5-8-6-4-7(9)10/h8H,2-6H2,1H3,(H,9,10) |

InChI 键 |

BTKUVAFAEJMOIG-UHFFFAOYSA-N |

SMILES |

CCCCNCCC(=O)O |

规范 SMILES |

CCCCNCCC(=O)O |

序列 |

X |

产品来源 |

United States |

化学反应分析

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic catalysis. For example, reaction with ethanol in toluene using p-toluenesulfonic acid (PTSA) at reflux yields ethyl 3-(butylamino)propanoate .

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ethanol, PTSA | Toluene, reflux, 4 h | Ethyl 3-(butylamino)propanoate | 65–72% | |

| Methanol, H₂SO₄ | Reflux, 3 h | Methyl 3-(butylamino)propanoate | 58% |

Key observations:

-

Steric hindrance from the butylamino group reduces reaction rates compared to unsubstituted propanoic acids .

-

Prolonged heating (>6 h) may lead to partial decomposition of the amine moiety .

Amide Coupling

The carboxylic acid forms amides via coupling agents. Dicyclohexylcarbodiimide (DCC) with N-hydroxysuccinimide (NHS) in acetonitrile facilitates reactions with primary amines (e.g., benzylamine) :

| Coupling Agent | Amine | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| DCC/NHS | Benzylamine | 0°C → RT, 14 h | N-Benzyl-3-(butylamino)propanamide | 78% | |

| EDC/HOBt | Cyclohexylamine | RT, 12 h | N-Cyclohexyl derivative | 65% |

Mechanistic note: The reaction proceeds via an active ester intermediate, confirmed by ¹H NMR monitoring .

Salt Formation

The butylamino group reacts with acids to form stable salts. Hydrochloride salts are commonly isolated for pharmaceutical applications :

| Acid | Conditions | Product | Solubility | Source |

|---|---|---|---|---|

| HCl (gaseous) | Ethanol, 0°C, 1 h | 3-(Butylamino)propanoic acid hydrochloride | 220 mg/mL (H₂O) | |

| Trifluoroacetic | Dichloromethane, RT | Trifluoroacetate salt | Hygroscopic |

Oxidation

The amine group resists oxidation under mild conditions but forms N-oxide derivatives with peracetic acid :

Reduction

Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to 3-(butylamino)propan-1-ol, though competing side reactions occur :

| Reagent | Conditions | Product | Yield | Notes | Source |

|---|---|---|---|---|---|

| LiAlH₄ | THF, reflux, 2 h | 3-(Butylamino)propan-1-ol | 42% | Requires strict anhydrous conditions |

Substitution at the Amine Group

The secondary amine undergoes alkylation and acylation:

-

Alkylation : Reacts with methyl iodide in DMF to form a tertiary ammonium salt .

-

Acylation : Acetyl chloride in pyridine yields N-acetyl-3-(butylamino)propanoic acid .

pH-Dependent Behavior

The compound exhibits zwitterionic properties in aqueous solution. The carboxylic acid (pKa ≈ 4.7) and amine (pKa ≈ 9.1) groups influence reactivity :

| pH Range | Dominant Form | Reactivity Profile |

|---|---|---|

| <4 | Cationic (protonated amine) | Electrophilic substitution favored |

| 4–9 | Zwitterion | Low solubility in organic solvents |

| >9 | Anionic (deprotonated carboxylic) | Nucleophilic acyl substitution |

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition above 210°C, with primary degradation pathways involving decarboxylation and amine oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。